2-{[1-(4-chlorophenyl)ethyl](phenyl)amino}-N-(cyanomethyl)acetamide
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Overview
Description
2-{1-(4-chlorophenyl)ethylamino}-N-(cyanomethyl)acetamide is an organic compound with a complex structure that includes aromatic rings, a cyanomethyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-(4-chlorophenyl)ethylamino}-N-(cyanomethyl)acetamide typically involves multiple steps:
Formation of the Intermediate Amine: The initial step often involves the reaction of 4-chlorophenylacetonitrile with phenylmagnesium bromide to form the corresponding ketone. This ketone is then reduced to the amine using a reducing agent such as lithium aluminum hydride.
Acetamide Formation: The intermediate amine is then reacted with chloroacetic acid or its derivatives under basic conditions to form the acetamide group.
Final Coupling: The final step involves the coupling of the acetamide intermediate with a cyanomethylating agent, such as cyanomethyl chloride, under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and automated systems may be employed to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Amines or alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In organic synthesis, 2-{1-(4-chlorophenyl)ethylamino}-N-(cyanomethyl)acetamide can be used as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
This compound may be explored for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their therapeutic potential. The presence of the acetamide and cyanomethyl groups might confer specific pharmacological properties, such as enzyme inhibition or receptor binding.
Industry
In the materials science industry, this compound could be used in the synthesis of polymers or as a precursor for specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 2-{1-(4-chlorophenyl)ethylamino}-N-(cyanomethyl)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting their activity or altering their function. The aromatic rings and functional groups could facilitate binding to specific molecular targets, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 2-{1-(4-chlorophenyl)ethylamino}-N-(methyl)acetamide
- 2-{1-(4-chlorophenyl)ethylamino}-N-(ethyl)acetamide
- 2-{1-(4-chlorophenyl)ethylamino}-N-(propyl)acetamide
Uniqueness
Compared to its analogs, 2-{1-(4-chlorophenyl)ethylamino}-N-(cyanomethyl)acetamide is unique due to the presence of the cyanomethyl group. This group can significantly alter the compound’s reactivity and biological activity, making it distinct from other similar compounds. The cyanomethyl group can participate in unique chemical reactions and interactions, potentially leading to novel applications and properties.
Properties
IUPAC Name |
2-[N-[1-(4-chlorophenyl)ethyl]anilino]-N-(cyanomethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O/c1-14(15-7-9-16(19)10-8-15)22(13-18(23)21-12-11-20)17-5-3-2-4-6-17/h2-10,14H,12-13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSESPORCSXWJOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)N(CC(=O)NCC#N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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